molecular formula C12H17N B3073036 3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 1017200-81-5

3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B3073036
CAS RN: 1017200-81-5
M. Wt: 175.27 g/mol
InChI Key: PSWZPBYOZIVARA-UHFFFAOYSA-N
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Description

3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound. It is a derivative of 1,2,3,4-Tetrahydroquinoline, which is a reagent used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displaying fungicidal activity .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroquinoline derivatives has garnered significant attention in recent years due to their potential as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-Tetrahydroquinoline derivatives have been studied extensively. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .

Scientific Research Applications

Synthesis and Structural Analysis

  • 3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline has been utilized in the synthesis of various derivatives, which are then analyzed for their structure and properties. For example, Shikhaliev et al. (1988) synthesized 6-triphenylmethyl derivatives of 2,2,4-trimethyl-1,2-dihydroquinolines and 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolines, which were further oxidized to form nitroxyl radicals, with their structures supported by EPR spectroscopy (Shikhaliev et al., 1988).

Chemical Reactions and Mechanisms

  • The compound plays a role in understanding the mechanisms of various chemical reactions. For instance, Kasaikina et al. (1983) discovered that 2,2,4-trimethyl-6-hydroxy-1,2,3,4-tetrahydroquinoline interacts with peroxy radicals and oxygen, converting to quinone-imine. The study contributes to understanding the inhibition mechanisms in hydrocarbon oxidation (Kasaikina et al., 1983).

Application in Agriculture

  • It's used in agricultural science as well. Vostrikova et al. (2021) studied the effects of compounds like 1-alkyl-2,2,4-trimethyl-6-aminocarbothioyl-1,2,3,4-tetrahydroquinoline on the growth and yield of agricultural crops, revealing significant stimulation in growth and yield for crops like Solanum melongena (Vostrikova et al., 2021).

Pharmacological Relevance

  • This compound derivatives have been identified as potent inhibitors in pharmacological applications. Jo et al. (2016) found that these derivatives inhibited LPS-induced NF-κB transcriptional activity and showed potent cytotoxicity against human cancer cell lines, highlighting their potential in cancer treatment (Jo et al., 2016).

Environmental and Health Impact

  • Blaszczyk and Skolimowski (2006) conducted a comparative study of 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline and ethoxyquin, examining their cytotoxic, genotoxic, and antioxidant effects on human lymphocytes. This research provides insight into the potential health and environmental impacts of these compounds (Blaszczyk & Skolimowski, 2006).

Mechanism of Action

Target of Action

Studies on similar compounds, such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq), suggest that these compounds may target theantioxidant system , NADPH-generating enzymes , and chaperones . These targets play a crucial role in neurodegenerative diseases like Parkinson’s Disease .

Mode of Action

3,6,7-Trimethyl-1,2,3,4-tetrahydroquinoline interacts with its targets to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis . This interaction results in a significant decrease in oxidative stress .

Biochemical Pathways

The compound affects the functioning of the antioxidant system and the activity of NADPH-generating enzymes . This leads to an upsurge in the mRNA expression levels of antioxidant genes and factors Nrf2 and Foxo1 . The compound also normalizes the chaperone-like activity and mRNA levels of heat shock protein 70 .

Pharmacokinetics

The conformational flexibility of similar compounds can influence their permeability through the blood-brain barrier and subsequently their neuroprotective efficacy .

Result of Action

The administration of this compound leads to a decrease in oxidative stress, resulting in decreased requirements for chaperone activation and the inhibition of apoptosis processes . This results in lower apoptosis intensity when compared to animals with pathology .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is recommended to keep similar compounds in a dark place, sealed in dry, room temperature conditions .

properties

IUPAC Name

3,6,7-trimethyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-8-4-11-5-9(2)10(3)6-12(11)13-7-8/h5-6,8,13H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWZPBYOZIVARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C(=C2)C)C)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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